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The term "phosphanide" refers to an anion containing a phosphorus atom with a formal

negative charge. The parent phosphanide anion has the chemical formula [PH₂]⁻, also known

as the phosphino anion or dihydridophosphate(1−).[1][2] In a broader context, the term

encompasses a class of organophosphorus anions, PR₂⁻, where the hydrogen atoms are

substituted by organic (alkyl, aryl) or inorganic (e.g., silyl) groups.[3] In these species,

phosphorus typically exists in a -3 oxidation state.[2]

Phosphanide anions are highly reactive species and powerful nucleophiles. They serve as

crucial ligands in coordination chemistry, capable of forming strong bonds with a wide range of

metal centers, and as versatile reagents in synthetic chemistry.[3] Their structural and

electronic properties are highly tunable through the choice of substituents on the phosphorus

atom, making them a subject of significant interest in catalysis and materials science.

Core Structure and Geometry
The fundamental structure of phosphanide anions can be understood by applying Valence

Shell Electron Pair Repulsion (VSEPR) theory and principles of atomic orbital hybridization.

The Parent Phosphanide Anion ([PH₂]⁻)
The electronic structure of the parent [PH₂]⁻ anion is analogous to that of an amide anion

([NH₂]⁻) or a water molecule (H₂O). The phosphorus atom possesses five valence electrons,

each hydrogen contributes one, and the negative charge adds an additional electron, for a total

of eight valence electrons.
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Electron Configuration: These eight electrons form two P-H single bonds and two lone pairs

residing on the phosphorus atom.

VSEPR Theory: With two bonding domains and two lone pair domains (an AX₂E₂ system),

the electron pairs arrange themselves in a tetrahedral geometry to minimize repulsion.

Molecular Geometry: The resulting molecular geometry, which considers only the positions of

the atoms, is bent or angular.[4] The lone pairs occupy more space than bonding pairs,

compressing the H-P-H bond angle to a value significantly less than the ideal tetrahedral

angle of 109.5°.

Substituted Phosphanide Anions (PR₂⁻)
When the hydrogen atoms are replaced by other groups (R), the fundamental bent geometry is

retained, but the R-P-R bond angle is highly sensitive to the steric and electronic nature of the

substituents.

Steric Influence: The use of sterically demanding or "bulky" ligands, such as the

triisopropylsilyl (-SiiPr₃) group, is a common strategy in inorganic chemistry to stabilize

reactive species and enforce specific coordination geometries. In the case of

bis(silyl)phosphanide anions like [P(SiiPr₃)₂]⁻, the significant steric repulsion between the

large silyl groups forces the Si-P-Si bond angle to open up substantially, often exceeding

115°.[5]

Electronic Influence: The electronic properties of the R groups can modulate the electron

density at the phosphorus center, influencing its nucleophilicity and its bonding

characteristics when coordinated to a metal.

Quantitative Structural and Spectroscopic Data
The precise structural parameters of phosphanide anions are typically determined through

single-crystal X-ray diffraction of their salt forms (e.g., with Li⁺, Na⁺) or by computational

methods. Spectroscopic techniques, particularly ³¹P NMR, are indispensable for

characterization in solution.
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Anion Species Parameter Value Method

[PH₂]⁻ (Parent Anion) H-P-H Bond Angle 94.6° Calculation (DFT)

P-H Bond Length 1.428 Å Calculation (DFT)

Electron Affinity (PH₂) 1.263 ± 0.006 eV
Photoelectron

Spectroscopy

[(THF)LiP(SiiPr₃)₂]₂

(Dimer)
Si-P-Si Bond Angle 116.9(4)° X-ray Diffraction

Li-P Bond Length 253.3(6) pm X-ray Diffraction

P-Si Bond Length 223.4(1) pm X-ray Diffraction

NaP(SiiPr₃)₂ (in a

complex with Hg)
Si-P-Si Bond Angle 125.903(18)° X-ray Diffraction

P-Si Bond Length
2.2163(7) - 2.2207(8)

Å
X-ray Diffraction

Table 1: Selected structural and spectroscopic data for the parent phosphanide anion and

representative bulky silyl-substituted phosphanide complexes. Data sourced from

computational and experimental studies.[5][6][7]

Visualization of Phosphanide Structures
Diagrams generated using the DOT language provide a clear representation of the core

structures.
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Caption: Bent molecular geometry of the parent phosphanide anion, [PH₂]⁻.
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Caption: Structure of a substituted phosphanide, [P(SiR₃)₂]⁻, with a wide bond angle.

Experimental Protocols for Synthesis and
Characterization
The synthesis of phosphanides requires strict anaerobic and anhydrous conditions due to their

high sensitivity to air and moisture.

Protocol: Synthesis of Sodium Phosphanide (NaPH₂)
This protocol is based on the reaction of phosphine gas with sodium metal dissolved in liquid

ammonia.[2][6]

Materials:

Sodium metal

Anhydrous liquid ammonia (NH₃)

Phosphine gas (PH₃)

Anhydrous diethyl ether or dimethoxyethane (DME)

Schlenk line apparatus, dry glassware, and cannula transfer equipment

Low-temperature bath (e.g., acetone/dry ice, -78 °C)
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Procedure:

Apparatus Setup: Assemble a three-necked flask equipped with a gas inlet, a cold finger

condenser charged with dry ice/acetone, and a septum under an inert atmosphere (Argon or

Nitrogen).

Sodium Dissolution: In a stream of inert gas, carefully add freshly cut sodium metal to the

reaction flask. Cool the flask to -78 °C and condense anhydrous ammonia into it until the

sodium is dissolved, forming a characteristic deep blue solution.

Phosphine Addition: Slowly bubble phosphine gas (PH₃) through the sodium-ammonia

solution via a cannula. The blue color will fade as the sodium is consumed. Continue the

addition until the solution becomes colorless or a white precipitate of NaPH₂ forms.

Isolation: Once the reaction is complete, carefully evaporate the liquid ammonia by removing

the cold bath and allowing the flask to warm slowly while maintaining a positive pressure of

inert gas.

Washing and Drying: The resulting white solid (NaPH₂) can be washed with cold, anhydrous

diethyl ether to remove any residual impurities and then dried under high vacuum. The

product should be stored and handled exclusively under an inert atmosphere.

Protocol: Synthesis of Lithium
Bis(trimethylsilyl)phosphide · 2THF
This protocol describes the deprotonation of a silylphosphine precursor using an organolithium

reagent.[1]

Materials:

Tris(trimethylsilyl)phosphine, P(SiMe₃)₃

Methyllithium (MeLi) or n-Butyllithium (nBuLi) solution in an appropriate solvent (e.g., diethyl

ether)

Anhydrous tetrahydrofuran (THF)
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Anhydrous pentane

Schlenk line apparatus and dry glassware

Procedure:

Precursor Dissolution: In a Schlenk flask under an inert atmosphere, dissolve

tris(trimethylsilyl)phosphine in anhydrous THF. Cool the solution to 0 °C using an ice bath.

Deprotonation: While stirring, add one equivalent of methyllithium solution dropwise to the

cooled phosphine solution over approximately one hour. The reaction cleaves a Si-P bond

and generates the lithium phosphanide.

Warming and Solvent Removal: Allow the reaction mixture to warm to room temperature and

stir for several hours (e.g., 8 hours) to ensure the reaction goes to completion.[1] Remove all

volatile components (THF, ether, byproducts) under reduced pressure to obtain a residue.

Recrystallization: Dissolve the residue in a minimum amount of anhydrous pentane, adding

small amounts of THF as needed to achieve complete dissolution.[1]

Isolation: Cool the solution to -30 °C. Colorless to pale yellow crystals of the product,

[Li(P(SiMe₃)₂) · 2THF], will precipitate. The supernatant can be carefully removed via

cannula, and the crystals washed with cold pentane and dried under vacuum.

Key Characterization Techniques
³¹P NMR Spectroscopy: This is the most powerful technique for characterizing phosphanide
anions in solution. The phosphorus nucleus is highly sensitive to its chemical environment,

providing a distinct signal for the phosphanide anion.

Single-Crystal X-ray Diffraction: This method provides definitive proof of structure in the solid

state, yielding precise bond lengths, bond angles, and information about coordination to

counterions and solvent molecules. Obtaining suitable crystals is often the most challenging

step due to the high reactivity of the anions.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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